molecular formula C7H10BrNS B3031862 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine CAS No. 78909-24-7

1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine

Cat. No.: B3031862
CAS No.: 78909-24-7
M. Wt: 220.13 g/mol
InChI Key: FKYQUCSVRWXPKO-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 4-position of the thiophene ring and a dimethylamino group attached to the methanamine moiety makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 4-bromothiophene-2-carbaldehyde is reacted with N,N-dimethylmethanamine in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-N,N-dimethylmethanamine: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(4-Chlorothiophen-2-yl)-N,N-dimethylmethanamine: Similar structure with a chlorine atom instead of a bromine atom.

    1-(4-Methylthiophen-2-yl)-N,N-dimethylmethanamine: Similar structure with a methyl group instead of a bromine atom

Uniqueness

1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine is unique due to the presence of both a bromine atom and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific chemical reactions and applications. The bromine atom can participate in various substitution reactions, while the thiophene ring provides aromatic stability and reactivity.

Properties

IUPAC Name

1-(4-bromothiophen-2-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-9(2)4-7-3-6(8)5-10-7/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYQUCSVRWXPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625121
Record name 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78909-24-7
Record name 1-(4-Bromothiophen-2-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-bromothiophene-2-carbaldehyde (1.91 g, 10 mmol) and dimethylamine (2 M in THF, 7.5 mL, 15 mmol) in DCE (30 mL) was added NaBH(OAc)3 (2.65 g, 12.5 mmol), followed by AcOH (0.2 mL). After addition, the resulting mixture was stirred O/N at rt. The reaction was quenched with sat. NaHCO3 (20 mL) and brine, and was then extracted with EtOAc (100 mL+30 mL). The solvents were removed in vacuo to afford the crude title compound as a light yellow liquid (1.70 g, 77%). 1H NMR (400 MHz, CDCl3) δ 7.15 (s, 1H), 6.84 (s, 1H), 3.60 (s, 2H), 2.29 (s, 6H); MS ESI 219.7 [M+H]+, calcd for [C7H10BrNS+H]+ 220.0.
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
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reactant
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30 mL
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2.65 g
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reactant
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0.2 mL
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-thiophenecarboxaldehyde (4.8 g), dry dimethylformamide (4.3 ml) and 98% formic acid (1.4 ml), was heated at 120° for 30 h. The cooled mixture was poured into water (100 ml) and basified with anhydrous sodium carbonate. Diethyl ether (2×100 ml) was added and the ethereal solution was extracted with dilute hydrochloric acid (50 ml). The aqueous solution was basified with anhydrous sodium carbonate and extracted with diethyl ether (200 ml). The ethereal extracts were distilled to give the title compound (2.5 g) as a colourless oil, b.p. 70°/0.01 mm.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
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Quantity
1.4 mL
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reactant
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0 (± 1) mol
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100 mL
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Quantity
100 mL
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-thiophene carboxaldehyde (5 g, 26.2 mmol) in 1,2-dichloroethane (50 mL) is added sodium triacetoxyborohydride (8.3 g, 39.3 mmol) and dimethylamine (14.5 mL, 28.8 mmol) followed by acetic acid (1.55 mL, 39.3 mmol). The mixture is stirred at room temperature for 2 hours. The insoluble is filtered and washed with diethyl ether. The mother liquor is concentrated. The resulting thick oil that is chromatographed through silica gel (dichloromethane-1.0M ammonia in methanol, 95:05 to 90:10 as eluant) to afford an orange oil. It is dissolved in dichloromethane and was washed with a saturated aqueous sodium bicarbonate solution. The organic layer is dried over magnesium sulfate and concentrated to produce (4-bromo-thiophen-2-ylmethyl)-dimethyl-amine [4.08 g, 71%, intermediate (1)] as an orange oil. LC/MS: RT=0.63 minutes, 219.99 m/e (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
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Quantity
1.55 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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